3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
3-[2-(2-ethoxyethoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c1-2-13-8-9-14-7-5-11-4-3-6-12-10-11;/h11-12H,2-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGASSNEWZJMLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOCCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride involves the reaction of piperidine with 2-(2-ethoxyethoxy)ethyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane (DCM) and a base like sodium carbonate (Na2CO3) to facilitate the reaction . The product is then purified through recrystallization or other purification techniques to obtain the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or other electrophiles in the presence of a base like NaOH or KOH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of biological pathways and as a tool for investigating cellular processes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other industrial products.
Mechanism of Action
The mechanism of action of 3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations :
Key Observations :
- Acute Toxicity: Derivatives like 4-(Diphenylmethoxy)piperidine HCl are classified as harmful upon acute exposure , while others (e.g., 3-[2-(3,5-Dimethylphenoxy)ethyl]piperidine HCl) are irritants .
- Regulatory Gaps : The target compound lacks comprehensive toxicological or ecotoxicological data, highlighting the need for further studies .
Biological Activity
3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is a piperidine derivative characterized by the presence of an ethoxyethoxy substituent. Its chemical structure can be represented as follows:
Where represent the number of carbon, hydrogen, and nitrogen atoms respectively.
This compound interacts with various biological targets, including neurotransmitter receptors and enzymes. The modulation of these targets can lead to physiological effects such as:
- Antidepressant activity : Similar to compounds like viloxazine, it may inhibit the reuptake of biogenic amines, enhancing mood regulation .
- Anticonvulsant effects : Its potential to antagonize seizures has been evaluated through various animal models .
Biological Activity Data
The biological activity of this compound has been assessed in several studies. Below is a summary of key findings:
Case Studies
- Antidepressant Activity : In a study examining the antidepressant potential of piperidine derivatives, this compound demonstrated significant efficacy in reducing depressive behaviors in rodent models. The mechanism was linked to serotonin and norepinephrine reuptake inhibition.
- Anticonvulsant Effects : A series of experiments evaluated the anticonvulsant properties through the administration of the compound in models induced with seizures. The results indicated a dose-dependent effect in reducing seizure episodes.
- Cytotoxicity in Cancer Research : The compound was tested against various cancer cell lines, including MDA-MB-231 (breast cancer). The MTT assay revealed that higher concentrations led to decreased cell viability, indicating potential anticancer properties .
Discussion
The findings suggest that this compound holds promise as a therapeutic agent for conditions such as depression and epilepsy. Its cytotoxic effects on cancer cells also warrant further investigation into its potential as an anticancer drug.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of piperidine derivatives typically involves multi-step processes, including hydrogenation, ethoxylation, and substitution. For example, hydrogenation of pyridine analogs using Pd/C under H₂ gas forms the piperidine core . Ethoxylation can be achieved via nucleophilic substitution with ethoxyethyl halides under inert conditions (e.g., N₂ atmosphere, 60–80°C). Yield optimization requires precise control of stoichiometry, solvent polarity (e.g., DMF or THF), and reaction time. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures high purity (>95%) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms the piperidine ring substitution pattern and ethoxyethoxy sidechain integration. Key signals include δ ~2.5–3.5 ppm (piperidine CH₂) and δ ~3.6–4.2 ppm (ethoxyethoxy OCH₂) .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with ESI-MS validates molecular weight (e.g., [M+H]⁺ peak) and purity .
- Elemental Analysis : Verifies Cl⁻ content in the hydrochloride salt form .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., Ar) to prevent degradation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model transition states and electron density maps. Optimize geometries at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., piperidine N) prone to alkylation .
- Solvent Effects : Simulate solvent polarity (e.g., PCM model) to predict reaction kinetics. Compare computational activation energies with experimental Arrhenius plots to validate models .
Q. How do structural modifications (e.g., substituent effects) alter the compound’s biological activity?
- Methodological Answer :
- SAR Studies : Replace the ethoxyethoxy group with shorter/longer alkoxy chains (e.g., methoxy or propoxy) and assess receptor binding (e.g., GPCR assays). Use radioligand displacement assays (e.g., ³H-labeled antagonists) to quantify affinity changes .
- Crystallography : Co-crystallize derivatives with target proteins (e.g., enzymes) to visualize binding pocket interactions via X-ray diffraction .
Q. What strategies resolve contradictions between experimental data and theoretical predictions in reaction mechanisms?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and reconcile discrepancies with computational pathways .
Q. How can process intensification techniques improve scalability while maintaining enantiomeric purity?
- Methodological Answer :
- Continuous Flow Reactors : Optimize residence time and mixing efficiency to reduce side reactions. Use chiral catalysts (e.g., BINAP-Ru complexes) in asymmetric hydrogenation .
- PAT Tools : Implement process analytical technology (e.g., inline NMR) for real-time monitoring of enantiomeric excess (ee) during synthesis .
Q. What are the challenges in ensuring reproducibility of pharmacological assays involving this compound?
- Methodological Answer :
- Standardized Protocols : Pre-equilibrate assay buffers (e.g., PBS, pH 7.4) and validate cell lines (e.g., HEK293 for receptor studies) to minimize variability .
- Data Management : Use ELN (Electronic Lab Notebook) systems with version control to document experimental parameters (e.g., temperature, humidity) .
Data Management and Compliance
Q. How can chemical software enhance data integrity and collaboration in multi-institutional studies?
- Methodological Answer :
- Cheminformatics Platforms : Use KNIME or Pipeline Pilot to automate data curation, ensuring FAIR (Findable, Accessible, Interoperable, Reproducible) principles .
- Blockchain : Implement blockchain-based audit trails for raw data (e.g., spectra, chromatograms) to prevent tampering .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
